1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride
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Overview
Description
1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-Bromobenzyl Group: This step may involve a nucleophilic substitution reaction where a bromobenzyl halide reacts with the phthalazinone core.
Attachment of the Dimethylaminoethyl Group: This can be done through an alkylation reaction using a dimethylaminoethyl halide.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the phthalazinone core to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents such as sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromobenzyl or dimethylaminoethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phthalazinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Phthalazinone, 4-(p-chlorobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride
- 1(2H)-Phthalazinone, 4-(p-methylbenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride
Uniqueness
1(2H)-Phthalazinone, 4-(p-bromobenzyl)-2-(2-(dimethylamino)ethyl)-, hydrochloride is unique due to the presence of the p-bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
CAS No. |
73972-91-5 |
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Molecular Formula |
C19H21BrClN3O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C19H20BrN3O.ClH/c1-22(2)11-12-23-19(24)17-6-4-3-5-16(17)18(21-23)13-14-7-9-15(20)10-8-14;/h3-10H,11-13H2,1-2H3;1H |
InChI Key |
AVWGBRBHVUSCHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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